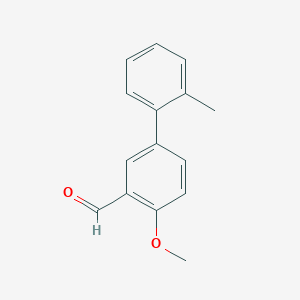

2-Methoxy-5-(2-methylphenyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-5-(2-methylphenyl)benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a derivative of benzaldehyde, featuring a methoxy group and a methylphenyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 2-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.

Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

Substitution: Bromine in acetic acid for bromination, nitric acid in sulfuric acid for nitration.

Major Products Formed:

Oxidation: 2-Methoxy-5-(2-methylphenyl)benzoic acid.

Reduction: 2-Methoxy-5-(2-methylphenyl)benzyl alcohol.

Substitution: 2-Methoxy-5-(2-methylphenyl)bromobenzaldehyde (for bromination).

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Derivatives

2-Methoxy-5-(2-methylphenyl)benzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple substitution reactions, making it a valuable building block in organic synthesis. Notably, it can undergo nucleophilic addition reactions due to the presence of the aldehyde functional group.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Addition | Reaction with Grignard reagents | Alcohol derivatives |

| Condensation Reactions | Aldol condensation with ketones | β-Hydroxy aldehydes |

| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Functionalized aromatic compounds |

Medicinal Chemistry

Pharmacological Potential

Research has indicated that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes. For instance, certain derivatives have shown promise as anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The results demonstrated effective inhibition zones, indicating potential as a lead compound for antibiotic development.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 12 |

Material Science

Applications in Polymer Chemistry

The compound has also been explored for its utility in polymer science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

A comparative analysis of polymers with and without the incorporation of this compound shows significant improvements in various mechanical properties.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(2-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.

2-Bromo-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of a methyl group.

2-Methoxy-5-methylbenzaldehyde: Similar structure but without the additional phenyl group.

Uniqueness: 2-Methoxy-5-(2-methylphenyl)benzaldehyde is unique due to the presence of both a methoxy group and a 2-methylphenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies.

Activité Biologique

2-Methoxy-5-(2-methylphenyl)benzaldehyde, a compound with a methoxy and an aromatic substituent, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

This compound is synthesized through various organic reactions, often involving the condensation of substituted benzaldehydes. Its structure features a methoxy group and a methyl-substituted phenyl group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values that suggest effective antibacterial activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These findings are consistent with studies on similar compounds where the presence of electron-donating groups like methoxy enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

In one study, derivatives of this compound were evaluated for their antiproliferative effects, yielding IC50 values indicating significant cytotoxicity against cancer cells:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 6.52 ± 0.42 |

| MCF-7 | 3.88 ± 1.03 |

| PC-3 (prostate cancer) | 3.15 ± 0.81 |

These results suggest that structural modifications can enhance the anticancer activity of related compounds .

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Antimicrobial Mechanism : The compound may inhibit enzymes involved in microbial growth or disrupt cellular membranes, leading to cell lysis . The presence of the methoxy group is believed to enhance lipophilicity, facilitating membrane penetration.

- Anticancer Mechanism : It likely induces apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation . Molecular docking studies have suggested that it may interact with key proteins involved in tumor growth, such as VEGFR-2.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cervical Cancer Study : A study demonstrated significant antiproliferative effects against cervical cancer cells with lower toxicity to normal cells, indicating a favorable therapeutic index .

- Antimicrobial Efficacy : In another investigation, this compound was part of a broader screening of monomeric alkaloids, showing potent activity against multiple bacterial strains with low MIC values .

Propriétés

IUPAC Name |

2-methoxy-5-(2-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-8-15(17-2)13(9-12)10-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXYGWQXNHNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.